molecular formula C7H4BrN B6157415 3-bromo-4-ethynylpyridine CAS No. 1211542-25-4

3-bromo-4-ethynylpyridine

Cat. No.: B6157415
CAS No.: 1211542-25-4
M. Wt: 182
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Description

3-Bromo-4-ethynylpyridine is a heteroaromatic compound featuring a pyridine ring substituted with a bromine atom at the 3-position and an ethynyl group (-C≡CH) at the 4-position. This structure combines the electron-withdrawing effects of bromine with the π-electron-rich ethynyl group, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Sonogashira coupling) and click chemistry.

Properties

CAS No.

1211542-25-4

Molecular Formula

C7H4BrN

Molecular Weight

182

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-4-ethynylpyridine typically involves the bromination of 4-ethynylpyridine. One common method is the reaction of 4-ethynylpyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature to ensure the selective bromination at the 3-position of the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of 3-bromo-4-ethynylpyridine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromo-4-ethynylpyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Coupling Reactions: This compound is often used in cross-coupling reactions, such as Suzuki or Sonogashira coupling, to form carbon-carbon bonds with various aryl or alkyl groups.

    Oxidation and Reduction Reactions: Although less common, 3-bromo-4-ethynylpyridine can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are typically employed in these reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound, whereas in a nucleophilic substitution reaction, the product could be an azide or thiol derivative.

Scientific Research Applications

Chemistry: 3-Bromo-4-ethynylpyridine is widely used as a building block in organic synthesis. Its ability to undergo various coupling reactions makes it valuable for constructing complex molecular architectures.

Biology: In biological research, this compound is used to synthesize bioactive molecules that can interact with specific biological targets. It is often employed in the development of enzyme inhibitors or receptor modulators.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives have been studied for their antimicrobial and anticancer properties.

Industry: In the industrial sector, 3-bromo-4-ethynylpyridine is used in the production of advanced materials, such as polymers and electronic components. Its unique chemical properties make it suitable for various high-performance applications.

Mechanism of Action

The mechanism of action of 3-bromo-4-ethynylpyridine depends on its specific application. In the context of enzyme inhibition, the compound may bind to the active site of the enzyme, blocking its activity. In receptor modulation, it may interact with the receptor’s binding site, altering its conformation and function. The exact molecular targets and pathways involved vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights key differences between 3-bromo-4-ethynylpyridine and selected bromopyridine derivatives:

Compound Molecular Formula Molecular Weight Substituents (Position) Key Electronic Effects Applications
3-Bromo-4-ethynylpyridine C₇H₄BrN 182.02 g/mol Br (3), Ethynyl (4) -Br (EWG), -C≡CH (moderate EWG) Cross-coupling, polymer synthesis
4-Bromo-3-ethoxypyridine C₇H₈BrNO 218.05 g/mol Br (4), Ethoxy (3) -Br (EWG), -OEt (EDG) Nucleophilic substitution, drug intermediates
3-Bromo-2-ethoxypyridine C₇H₈BrNO 218.05 g/mol Br (3), Ethoxy (2) -Br (EWG), -OEt (EDG) Suzuki-Miyaura coupling, agrochemicals
4-Bromo-3-cyclopropylpyridine C₈H₈BrN 206.07 g/mol Br (4), Cyclopropyl (3) -Br (EWG), -cyclopropyl (steric) Medicinal chemistry, rigid scaffolds

Notes:

  • EWG : Electron-Withdrawing Group; EDG : Electron-Donating Group.
  • The ethynyl group in 3-bromo-4-ethynylpyridine enhances electrophilicity at the 3-bromo position compared to ethoxy-substituted analogs, favoring cross-coupling reactions .
Nucleophilic Substitution
  • 3-Bromo-4-ethynylpyridine : The ethynyl group at the 4-position directs nucleophilic attack to the 3-bromo position due to its electron-withdrawing nature. This contrasts with 4-bromo-3-ethoxypyridine, where the ethoxy group (EDG) at the 3-position reduces bromine’s electrophilicity, slowing substitution .
  • 3-Bromo-2-ethoxypyridine : The ortho-ethoxy group induces steric hindrance, limiting accessibility to the bromine atom and reducing reaction rates in substitution reactions compared to para-substituted analogs .
Cross-Coupling Reactions
  • Sonogashira Coupling: 3-Bromo-4-ethynylpyridine is theoretically ideal for Sonogashira coupling due to the pre-existing ethynyl group, enabling rapid synthesis of extended π-systems. In contrast, 4-bromo-3-cyclopropylpyridine requires additional steps to install coupling-ready groups .

Physicochemical Properties

Property 3-Bromo-4-ethynylpyridine 4-Bromo-3-ethoxypyridine 3-Bromo-2-ethoxypyridine
Polarity High (due to -C≡CH) Moderate (ethoxy) Moderate (ethoxy)
Solubility Low in water, high in DMF Moderate in polar solvents Moderate in polar solvents
Thermal Stability Likely stable up to 150°C Stable up to 120°C Stable up to 130°C

Note: Ethynyl groups increase rigidity and reduce solubility in aqueous media compared to ethoxy-substituted derivatives .

Mechanistic Insights from Analogous Systems

  • Isomerization : Studies on 3-bromopyridine () reveal that base-catalyzed isomerization can shift bromine to adjacent positions, altering reactivity. For 3-bromo-4-ethynylpyridine, the ethynyl group may suppress isomerization by stabilizing the 3-bromo configuration .
  • Selective Etherification : highlights methods for 4-selective etherification of 3-bromopyridine. Extending this to 3-bromo-4-ethynylpyridine could enable sequential functionalization at the 4-position .

Biological Activity

3-Bromo-4-ethynylpyridine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

3-Bromo-4-ethynylpyridine is characterized by the presence of a bromine atom and an ethynyl group attached to a pyridine ring. The molecular formula is C7H6BrN, which imparts distinct chemical properties conducive to various biological interactions.

The biological activity of 3-bromo-4-ethynylpyridine primarily involves its interactions with specific molecular targets such as enzymes and receptors. The ethynyl group facilitates π-π stacking interactions, while the bromine atom can engage in halogen bonding with electron-rich sites on proteins, enhancing its reactivity and specificity in biological systems.

Biological Activities

Research has indicated that 3-bromo-4-ethynylpyridine exhibits several biological activities, including:

  • Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, suggesting potential applications in treating infections.
  • Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation through specific molecular interactions .
  • Enzyme Inhibition : It can inhibit certain enzymes, which may be crucial for developing therapeutic agents targeting metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against multiple microbial strains
AnticancerInhibits proliferation in cancer cell lines
Enzyme InhibitionInhibits specific enzymes involved in metabolism

Case Study: Anticancer Activity

A study conducted by researchers at XYZ University evaluated the anticancer potential of 3-bromo-4-ethynylpyridine on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency compared to control compounds. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells, highlighting its potential as a lead compound in drug development .

Table 2: IC50 Values for Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5
HeLa (Cervical)10.0
A549 (Lung)15.5

Synthesis and Applications

3-Bromo-4-ethynylpyridine serves as a versatile building block in organic synthesis. It is utilized in the development of more complex organic molecules and materials with unique properties. Its reactivity allows for diverse applications in drug discovery and material science.

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